molecular formula C10H9N3O B11906367 3-Aminoquinoline-2-carboxamide

3-Aminoquinoline-2-carboxamide

Cat. No.: B11906367
M. Wt: 187.20 g/mol
InChI Key: NSHGVQBAZUXVKZ-UHFFFAOYSA-N
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Description

3-Aminoquinoline-2-carboxamide is a heterocyclic compound with the molecular formula C10H9N3O. It is a derivative of quinoline, which is a nitrogen-containing aromatic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminoquinoline-2-carboxamide typically involves the reaction of substituted anilines with Vilsmeier-Haack reagents to produce 2-chloro-3-carbaldehyde quinolines. This intermediate is then oxidized to form the carboxylic acid, which is subsequently coupled with various anilines using dicyclohexylcarbodiimide (DCC) as a coupling reagent to form the desired amide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs more scalable and efficient methods. These may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions: 3-Aminoquinoline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the amino or carboxamide positions .

Scientific Research Applications

3-Aminoquinoline-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential as an anticancer agent, particularly in inhibiting the platelet-derived growth factor receptor (PDGFR).

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Comparison with Similar Compounds

  • 2-Aminoquinoline-3-carboxamide
  • Quinoxaline derivatives
  • Pyrimidoquinoline derivatives

Comparison: Compared to these similar compounds, 3-Aminoquinoline-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, its ability to inhibit PDGFR is more pronounced compared to other quinoline derivatives, making it a more potent candidate for anticancer research .

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

3-aminoquinoline-2-carboxamide

InChI

InChI=1S/C10H9N3O/c11-7-5-6-3-1-2-4-8(6)13-9(7)10(12)14/h1-5H,11H2,(H2,12,14)

InChI Key

NSHGVQBAZUXVKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C(=O)N)N

Origin of Product

United States

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